1-(2-cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride
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Overview
Description
1-(2-Cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
The synthesis of 1-(2-cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where the amine can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.
Biology: This compound can be used in studies involving enzyme inhibition, as thiazole derivatives are known to interact with various biological targets.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring thiazole-based structures.
Mechanism of Action
The mechanism of action of 1-(2-cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity by providing steric hindrance and hydrophobic interactions.
Comparison with Similar Compounds
1-(2-Cyclopropyl-1,3-thiazol-5-yl)methanamine dihydrochloride can be compared with other thiazole derivatives, such as:
(2-Phenyl-1,3-thiazol-5-yl)methanamine: This compound has a phenyl group instead of a cyclopropyl group, which may affect its binding properties and biological activity.
(2-Chloro-1,3-thiazol-5-yl)methanol: The presence of a chloro group and a hydroxyl group can lead to different reactivity and applications compared to the methanamine derivative.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2648945-53-1 |
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Molecular Formula |
C7H12Cl2N2S |
Molecular Weight |
227.15 g/mol |
IUPAC Name |
(2-cyclopropyl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H10N2S.2ClH/c8-3-6-4-9-7(10-6)5-1-2-5;;/h4-5H,1-3,8H2;2*1H |
InChI Key |
QUULEULGMZPPNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(S2)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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